Cyprosulfamide

Description

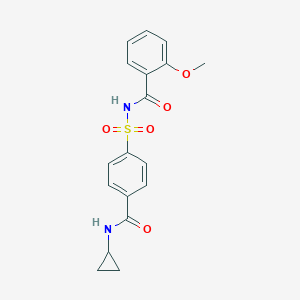

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(cyclopropylcarbamoyl)phenyl]sulfonyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-25-16-5-3-2-4-15(16)18(22)20-26(23,24)14-10-6-12(7-11-14)17(21)19-13-8-9-13/h2-7,10-11,13H,8-9H2,1H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWUUPVZMNKZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058022 | |

| Record name | Cyprosulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzamide, N-[[4-[(cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

221667-31-8 | |

| Record name | Cyprosulfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221667-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyprosulfamide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221667318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-[[4-[(cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyprosulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(cyclopropylcarbamoyl)phenyl]sulfonyl-2-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPROSULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5J23Y43OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyprosulfamide: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprosulfamide is a crucial herbicide safener developed to protect key agricultural crops, particularly maize (corn), from the phytotoxic effects of certain herbicides. This technical guide provides an in-depth overview of the discovery, developmental history, and mechanism of action of this compound. It includes a detailed timeline of its development by Bayer CropScience, quantitative data from pivotal preclinical and field studies, and comprehensive experimental protocols for key assays. Furthermore, this guide employs data visualization through Graphviz to illustrate the molecular signaling pathways and experimental workflows associated with this compound's safening action.

Introduction

The development of selective herbicides revolutionized modern agriculture; however, their application can sometimes lead to unintended damage to the crops they are meant to protect. Herbicide safeners are chemical agents applied in combination with herbicides to selectively enhance the crop's tolerance to the herbicide without compromising its efficacy against target weeds. This compound (IUPAC name: N-[4-(cyclopropylcarbamoyl)phenyl]sulfonyl-2-methoxybenzamide) is a prominent safener belonging to the acylsulfonamide chemical class.[1] It was strategically co-developed with the herbicide thiencarbazone-methyl to provide robust weed control in corn while ensuring crop safety.[2][3] This document delves into the technical details of this compound's journey from discovery to commercialization and elucidates its molecular mode of action.

Discovery and Developmental History

The development of this compound was driven by the need for a safener that could effectively protect corn from the potential injury caused by new and existing herbicides. The developmental timeline, primarily led by Bayer CropScience, can be traced through key patent filings and regulatory approvals.

Key Developmental Milestones:

| Year | Milestone | Reference |

| Late 1990s - Early 2000s | Initial research and synthesis of acylsulfonamide derivatives as potential herbicide safeners. | [4] |

| 2006 | PubChem entry created for this compound, indicating its synthesis and characterization.[1] | |

| 2008 | The U.S. Environmental Protection Agency (EPA) established tolerances for residues of this compound in or on various corn commodities, marking a significant regulatory step towards its commercial use. | |

| 2012 | A key patent for the use of this compound for improving plant yield was filed by Bayer Intellectual Property GmbH, with subsequent publications in the following years. | |

| 2016 | Marketing authorization requested in France for a product containing isoxaflutole, thiencarbazone-methyl, and this compound. |

Bayer CropScience was the primary entity behind the research and development of this compound. Its introduction was a significant advancement in crop protection, enabling the use of highly effective herbicides like thiencarbazone-methyl and isoxaflutole in sensitive crops such as corn.

Chemical Synthesis

The synthesis of this compound involves the formation of an N-sulfonylcarboxamide linkage. While specific industrial synthesis protocols are proprietary, the general chemical process can be derived from patent literature. The synthesis generally proceeds through the reaction of a substituted benzoyl chloride with an appropriate sulfonamide.

A plausible synthetic route involves the reaction of 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride with cyclopropylamine. The benzoyl chloride precursor can be synthesized from ortho-methoxybenzoic acid and 4-sulphamoylbenzoic acid. The process is designed to be efficient for industrial-scale production, minimizing the formation of by-products.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

-

Step 1: Synthesis of 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride.

-

In a reaction vessel, ortho-methoxybenzoic acid is reacted with 4-sulphamoylbenzoic acid in the presence of a suitable solvent (e.g., chlorobenzene) and a chlorinating agent (e.g., thionyl chloride) to form the benzoyl chloride intermediate. The reaction is typically carried out at an elevated temperature.

-

-

Step 2: Synthesis of this compound.

-

The resulting 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride is then reacted with cyclopropylamine in a biphasic system (e.g., an organic solvent and an aqueous alkali metal hydroxide solution). The alkali metal hydroxide neutralizes the hydrochloric acid formed during the reaction, driving the reaction to completion.

-

-

Step 3: Isolation and Purification.

-

The organic phase is separated, and the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from a suitable solvent to yield the final product.

-

Mechanism of Action

The primary mechanism by which this compound protects crops is by stimulating the expression of genes encoding detoxification enzymes. This leads to an enhanced rate of herbicide metabolism in the crop plant, converting the herbicide into non-phytotoxic metabolites before it can cause significant damage.

The key enzyme families induced by this compound are:

-

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione, rendering it more water-soluble and readily sequestered or further metabolized.

-

Cytochrome P450 monooxygenases (CYPs): These enzymes are involved in the oxidative degradation of a wide range of xenobiotics, including many herbicides. Studies have shown that the hydroxylation of this compound itself can be mediated by CYPs, such as CYP81A9 in maize.

Preclinical and Field Efficacy

Numerous studies have demonstrated the efficacy of this compound in protecting corn from herbicide injury and improving yield.

Table 1: Summary of this compound Efficacy in Corn

| Herbicide | This compound Application Rate | Crop Injury Reduction (%) | Marketable Yield Increase (%) | Reference |

| Isoxaflutole (105 g a.i./ha) | Co-applied | Up to 5% injury vs. 12% with isoxaflutole alone | Up to 24% increase compared to isoxaflutole alone | |

| Isoxaflutole (210 g a.i./ha) | Co-applied | Up to 7% injury vs. 18% with isoxaflutole alone | Not specified, but no significant reduction compared to control | |

| Thiencarbazone-methyl | Co-applied with various rates | High crop tolerance observed | Maintained high weed control efficacy |

Table 2: EPA Tolerance Levels for this compound in Corn Commodities

| Corn Commodity | Tolerance (ppm) |

| Field corn, forage | 0.20 |

| Field corn, grain | 0.01 |

| Field corn, stover | 0.20 |

| Popcorn, grain | 0.01 |

| Popcorn, stover | 0.20 |

| Sweet corn, forage | 0.40 |

| Sweet corn, kernel plus cob with husks removed | 0.01 |

| Sweet corn, stover | 0.35 |

| Source: Federal Register, 2008 |

Experimental Protocols

6.1. Glutathione S-Transferase (GST) Induction Assay

This protocol describes a method to determine the induction of GST activity in maize seedlings treated with this compound.

-

Plant Material and Treatment: Maize seeds are germinated and grown in a hydroponic solution. At the two-leaf stage, seedlings are treated with a solution containing this compound at a relevant concentration (e.g., 10 µM). Control seedlings are treated with a vehicle-only solution.

-

Protein Extraction: After a specified incubation period (e.g., 24-48 hours), the shoots and roots of the seedlings are harvested separately and flash-frozen in liquid nitrogen. The tissue is then ground to a fine powder, and total protein is extracted using a suitable buffer (e.g., Tris-HCl buffer, pH 7.5, containing protease inhibitors).

-

GST Activity Assay: GST activity is measured spectrophotometrically using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The assay mixture contains potassium phosphate buffer, reduced glutathione (GSH), CDNB, and the protein extract. The rate of formation of the GSH-CDNB conjugate is monitored by measuring the increase in absorbance at 340 nm.

-

Data Analysis: GST activity is calculated and expressed as nmol of GSH-CDNB conjugate formed per minute per milligram of protein. The fold induction is determined by comparing the activity in this compound-treated samples to the control samples.

6.2. Cytochrome P450 (CYP) Induction Assay

This protocol outlines a method to assess the induction of CYP activity in maize seedlings following treatment with this compound.

-

Plant Material and Treatment: Similar to the GST assay, maize seedlings are grown and treated with this compound.

-

Microsome Isolation: Following treatment, plant tissues are harvested and homogenized in an extraction buffer. The homogenate is centrifuged at a low speed to remove cell debris, followed by a high-speed centrifugation to pellet the microsomal fraction. The microsomal pellet is resuspended in a suitable buffer.

-

CYP Activity Assay: CYP activity can be measured using a variety of probe substrates that are specific for different CYP families. A common method is the 7-ethoxyresorufin-O-deethylase (EROD) assay. The reaction mixture includes the microsomal fraction, a NADPH-generating system, and the substrate 7-ethoxyresorufin. The rate of formation of the fluorescent product resorufin is measured using a fluorometer.

-

Data Analysis: CYP activity is expressed as pmol of resorufin formed per minute per milligram of microsomal protein. The fold induction is calculated by comparing the activity in treated samples to that in control samples.

Conclusion

This compound represents a significant achievement in the field of crop protection, enabling the use of highly effective herbicides in maize with enhanced crop safety. Its development by Bayer CropScience followed a thorough research and regulatory pathway. The mechanism of action, centered on the induction of key detoxification enzymes like GSTs and CYPs, is a classic example of targeted crop safening. The quantitative data from numerous studies unequivocally support its efficacy in mitigating herbicide phytotoxicity and securing crop yields. This technical guide provides a comprehensive overview for researchers and professionals in the field, summarizing the key scientific and developmental aspects of this important agricultural chemical.

References

- 1. A Systematic Review of Herbicide Safener Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and mechanism of this compound in alleviating the phytotoxicity of clomazone residue on maize seedling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multifaceted Mechanisms of this compound in Mitigating Mesosulfuron-Methyl Phytotoxicity in Maize Seedlings: GST Activation, Oxidative Stress Alleviation, and Target-Site Competition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Mechanism of Action of Cyprosulfamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprosulfamide is a crucial herbicide safener employed to protect maize (Zea mays L.) from the phytotoxic effects of certain herbicides. Its mechanism of action does not involve direct herbicidal activity but rather the potentiation of the crop's intrinsic defense and detoxification systems. This technical guide delineates the core molecular mechanisms through which this compound exerts its protective effects. The primary pathways involve the significant upregulation of genes encoding key detoxifying enzymes, namely Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs). Concurrently, this compound enhances the plant's antioxidant capacity by increasing the activity of enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby mitigating herbicide-induced oxidative stress. Evidence also suggests a potential competitive interaction with the herbicide's target site, acetolactate synthase (ALS). This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and workflows.

Core Molecular Mechanism of Action

The protective action of this compound in maize is a multi-faceted process centered on enhancing the plant's ability to metabolize and detoxify harmful herbicide molecules before they can cause significant damage. This is achieved through three primary, interconnected mechanisms.

Induction of Detoxification Pathways

The principal mechanism of this compound is the transcriptional activation of genes responsible for herbicide metabolism. This leads to an increased synthesis of detoxifying enzymes that convert the active herbicide into non-toxic metabolites.

-

Glutathione S-Transferases (GSTs): this compound treatment leads to a significant upregulation of various GST genes.[1] These enzymes catalyze the conjugation of glutathione to the herbicide molecules, a critical step in their detoxification and subsequent sequestration into the vacuole.[2]

-

Cytochrome P450 Monooxygenases (CYPs): A number of CYP genes are also induced by this compound.[3] These enzymes are involved in the primary metabolism of many herbicides, often through oxidation reactions that render the herbicide inactive or more susceptible to further detoxification by GSTs.[3]

Alleviation of Oxidative Stress

Herbicides often induce the production of reactive oxygen species (ROS) in plants, leading to cellular damage. This compound helps to mitigate this oxidative stress by enhancing the activity of key antioxidant enzymes:

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.

-

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, thus preventing the accumulation of this damaging ROS.[2]

Potential Target-Site Competition

There is evidence to suggest that this compound may also act by competitively binding to the herbicide's target enzyme, such as acetolactate synthase (ALS), which is the site of action for sulfonylurea herbicides. By transiently occupying the active site, this compound could prevent the herbicide from binding and inhibiting the enzyme, allowing for the continued synthesis of essential branched-chain amino acids. However, direct quantitative data on the binding affinity (e.g., Ki value) of this compound to ALS is currently limited in the available literature.

Quantitative Data

The following tables summarize the quantitative effects of this compound on gene expression, enzyme activity, and physiological parameters in maize, as reported in various studies.

Table 1: Effect of this compound on the Expression of Detoxification Genes in Maize Seedlings

| Gene Family | Gene | Fold Increase in Expression (CSA + Herbicide vs. Herbicide alone) |

| Cytochrome P450s | CYP72A5 | 6.74 |

| CYP81A4 | 10.27 | |

| CYP81Q32 | 4.98 | |

| CYP81A9 | 10.56 | |

| CYP81A36 | 25.67 | |

| Glutathione S-Transferases | GST30 | 16.70 |

| GST31 | 46.92 | |

| GSTIV | 7.53 | |

| GSTVI | 5.10 | |

| GST21 | 238.82 | |

| GST7 | 143.50 | |

| GST37 | 4.58 | |

| GST25 | 31.51 | |

| IN2-1 | 39.3 | |

| UDP-glucosyltransferases | UGT76C2 | 4.20 |

| UGT83A1 | 10.47 |

Table 2: Effect of this compound on Antioxidant Enzyme Activity in Maize Seedlings

| Enzyme | Treatment | % Increase in Activity (CSA + Herbicide vs. Herbicide alone) |

| Superoxide Dismutase (SOD) | CSA + Clomazone | 9.7% |

| Catalase (CAT) | CSA + Clomazone | 11.4% |

| Glutathione S-Transferase (GST) | CSA + Clomazone | 26.7% |

Table 3: Physiological Effects of this compound on Herbicide-Treated Maize Seedlings

| Parameter | Herbicide | % Mitigation/Increase with this compound |

| Plant Height Reduction | Isoxaflutole | Alleviated by up to 12% |

| Marketable Yield Reduction | Isoxaflutole | Alleviated by up to 24% |

| Fresh Weight Reduction | Mesosulfuron-methyl | 63.57% mitigation rate |

| Shoot Length Reduction | Mesosulfuron-methyl | 66.3% mitigation rate |

| Malondialdehyde (MDA) Content | Mesosulfuron-methyl | Reduced by 23.39% |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound's safening action.

References

Cyprosulfamide-Mediated Induction of Glutathione S-Transferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprosulfamide (CSA) is a chemical agent known for its role as a herbicide safener, particularly in maize (Zea mays).[1][2] Its protective mechanism is primarily attributed to the enhanced metabolism of herbicides within the crop, a process in which Glutathione S-Transferases (GSTs) play a pivotal role.[1][3] This technical guide provides an in-depth overview of the induction of GSTs by this compound treatment, presenting quantitative data, detailed experimental protocols, and a putative signaling pathway.

Data Presentation: Quantitative Effects of this compound on GST Activity and Gene Expression

This compound treatment has been demonstrated to significantly increase both GST enzyme activity and the expression of various GST genes in maize seedlings. The following tables summarize the key quantitative findings from published research.

Table 1: Effect of this compound on Glutathione S-Transferase (GST) Activity in Maize

| Treatment Condition | Tissue | Time Point (Days After Sowing) | % Increase in GST Activity | Reference |

| This compound + Mesosulfuron-methyl vs. Mesosulfuron-methyl alone | Shoots | 6 | 26.50% | [4] |

| This compound + Mesosulfuron-methyl vs. Mesosulfuron-methyl alone | Shoots | 10 | 78.09% | |

| This compound + Clomazone vs. Clomazone alone | Seedlings | Not Specified | 26.7% | |

| This compound + Nicosulfuron (various ratios) | Seedlings | Not Specified | 29.7% - 34.4% |

Table 2: Upregulation of GST Gene Expression by this compound Treatment in Maize Seedlings

The following fold-changes in gene expression were observed in maize seedlings pre-treated with this compound followed by treatment with the herbicide clomazone, compared to clomazone treatment alone.

| Gene Name | Fold Increase in Expression |

| GST30 | 16.70 |

| GST31 | 46.92 |

| GSTIV | 0.81 |

| GSTVI | 7.53 |

| GST21 | 5.10 |

| GST7 | 238.82 |

| GST37 | 143.50 |

| GST25 | 4.58 |

| IN2-1 | 10.47 |

Experimental Protocols

This section details the methodologies for key experiments related to the study of GST induction by this compound.

Maize Seedling Treatment

This protocol describes a common method for treating maize seeds with this compound to assess its effect on GST induction.

-

Seed Sterilization: Surface sterilize maize seeds to prevent microbial contamination. A common method is a 1-minute wash with 75% ethanol, followed by a 10-minute soak in 1% sodium hypochlorite, and then rinsed thoroughly with sterile distilled water.

-

This compound Solution Preparation: Prepare a 120 mg/L solution of this compound in sterile distilled water.

-

Seed Soaking: Immerse the sterilized maize seeds in the this compound solution for 2 hours. For control groups, soak seeds in sterile distilled water.

-

Germination and Growth: Place the treated and control seeds in a suitable growth medium (e.g., vermiculite or sterile soil) and cultivate under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

-

Herbicide Application (Optional): If investigating the safening effect, apply the herbicide of interest at a specified time point after sowing.

-

Sample Collection: Harvest plant tissues (e.g., shoots, roots) at desired time points (e.g., 6, 8, 10 days after sowing) for subsequent analysis.

Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay measures the catalytic activity of GST by monitoring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

-

Protein Extraction:

-

Homogenize fresh plant tissue (e.g., 0.5 g) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude protein extract, and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Reaction Mixture (1 mL total volume):

-

100 mM potassium phosphate buffer (pH 6.5)

-

1 mM GSH

-

1 mM CDNB

-

A suitable volume of enzyme extract.

-

-

Measurement:

-

Initiate the reaction by adding the enzyme extract to the reaction mixture.

-

Immediately monitor the increase in absorbance at 340 nm for 3 minutes using a spectrophotometer. The change in absorbance is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

-

-

Calculation of GST Activity:

-

Calculate the enzyme activity using the extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹ cm⁻¹).

-

Express the activity as nmol of CDNB-GSH conjugate formed per minute per mg of protein.

-

Quantitative Real-Time PCR (qRT-PCR) for GST Gene Expression

This protocol outlines the steps to quantify the expression levels of GST genes in maize tissues.

-

RNA Extraction:

-

Extract total RNA from harvested maize tissues using a commercial kit or a standard protocol (e.g., TRIzol method).

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR Reaction:

-

Prepare the reaction mix in a 96-well plate. Each reaction (e.g., 10 µL final volume) should contain:

-

1 µL diluted cDNA

-

5 µL 2x SYBR Green Master Mix

-

0.5 µM of each forward and reverse primer for the target GST gene

-

Nuclease-free water to the final volume.

-

-

Include a no-template control for each primer pair.

-

Perform the reaction in a real-time PCR system with universal cycling conditions (e.g., 95°C for 1 min, followed by 40 cycles of 95°C for 5 s and 60°C for 30 s).

-

-

Data Analysis:

-

Use the 2-ΔΔCt method to calculate the relative expression of the target GST genes, normalized to a stable reference gene (e.g., actin or GAPDH).

-

Mandatory Visualizations

Experimental and Analytical Workflows

Caption: Workflow for studying this compound's effect on GST.

Putative Signaling Pathway for GST Induction by this compound

While the precise signaling cascade for this compound-induced GST expression in plants is not yet fully elucidated, a putative pathway can be proposed based on known mechanisms of safener action and GST regulation. This pathway likely involves the perception of this compound as a xenobiotic stressor, leading to the activation of transcription factors that bind to antioxidant response elements (AREs) in the promoter regions of GST genes.

Caption: A putative signaling pathway for GST induction by CSA.

References

selectivity of Cyprosulfamide in monocotyledonous crops

An In-depth Technical Guide on the Selectivity of Cyprosulfamide in Monocotyledonous Crops

Introduction

This compound (CSA) is a modern herbicide safener belonging to the chemical class of aromatic sulfonamides.[1] Safeners are agrochemicals co-applied with herbicides to selectively protect crop plants from herbicide-induced injury without compromising weed control efficacy.[2][3] This technology is particularly crucial for extending the application of existing herbicides and enabling the use of new active ingredients in sensitive but economically important monocotyledonous crops such as maize, rice, sorghum, and wheat.[4][5] this compound was specifically co-developed to be used with herbicides that inhibit the acetolactate-synthase (ALS) enzyme, such as thiencarbazone-methyl (TCM), and is also effective with other herbicide classes.

The primary mechanism of action for most safeners, including this compound, involves the enhanced expression and activity of enzymes responsible for herbicide detoxification within the crop plant. These enzymes, notably cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs), metabolize the herbicide into non-phytotoxic forms before it can cause significant damage. The selectivity of this compound is a key attribute; it demonstrates high efficacy in protecting maize but is notably less effective in other monocots like wheat. This crop-specific activity is linked to differences in the uptake, translocation, and metabolism of the safener itself.

This technical guide provides a comprehensive overview of the selectivity of this compound in monocotyledonous crops, detailing its mechanism of action, the experimental protocols used for its evaluation, and quantitative data from key studies.

Core Mechanism of Action

The protective action of this compound is not based on direct interaction with the herbicide's target site but rather on the stimulation of the crop's intrinsic detoxification systems. This process can be conceptualized as a multi-step signaling cascade.

Induction of Detoxification Pathways

Upon absorption by the plant, this compound is recognized by specific, yet-to-be-fully-identified receptors in susceptible crops like maize. This recognition triggers a signaling pathway that leads to the transcriptional activation of genes encoding detoxification enzymes. The primary enzyme families induced are:

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes catalyze Phase I metabolism, typically involving oxidative reactions like hydroxylation that add a reactive group to the herbicide molecule, rendering it more susceptible to further metabolism. The CYP81A9 enzyme, for instance, has been implicated in the metabolism of this compound itself in maize.

-

Glutathione S-Transferases (GSTs): These Phase II enzymes catalyze the conjugation of the herbicide (or its Phase I metabolite) with the endogenous tripeptide glutathione (GSH). This reaction significantly increases the water solubility of the herbicide and marks it for sequestration into the vacuole, effectively neutralizing its phytotoxic activity.

-

Glucosyl Transferases (UGTs): These enzymes can also be involved in Phase II detoxification, conjugating herbicides with glucose.

This safener-induced enhancement of herbicide metabolism is the cornerstone of this compound's protective effect.

Selectivity in Monocotyledonous Crops

A defining feature of this compound is its differential activity across various monocot species.

High Selectivity in Maize (Zea mays)

This compound provides robust protection to maize against a range of herbicides. This high level of activity is attributed to two key factors:

-

Specific Recognition: Maize appears to possess the necessary cellular machinery to specifically recognize the parent this compound molecule and initiate the downstream detoxification cascade.

-

Rapid Safener Metabolism: this compound is metabolized more rapidly in maize than in wheat. This metabolism, partly mediated by the CYP81A9 enzyme, leads to the formation of a specific hydroxylated metabolite. While this metabolite itself is inactive as a safener, its formation correlates with the safening effect, suggesting that the parent molecule triggers the response and is then efficiently cleared.

Lack of Selectivity in Wheat (Triticum aestivum)

In contrast to maize, this compound does not effectively protect wheat from herbicide injury. Studies have shown that while the safener is taken up and translocated in wheat, it fails to significantly enhance the metabolism of the partner herbicide. The slower metabolism of this compound in wheat compared to maize suggests a lack of the specific recognition and metabolic activation pathway that is present in maize.

Quantitative Data Summary

The efficacy of this compound has been quantified in several studies, measuring its ability to mitigate herbicide-induced damage and modulate physiological responses.

Table 1: Effect of this compound (CSA) on Herbicide Phytotoxicity in Maize

| Herbicide | Parameter | Herbicide Alone | CSA + Herbicide | Mitigation Rate (%) | Reference(s) |

|---|---|---|---|---|---|

| Mesosulfuron-methyl (MS) | Shoot Length Reduction | 80.74% | 14.44% (calculated) | 66.30% | |

| Mesosulfuron-methyl (MS) | Fresh Weight Reduction | 74.24% | 10.67% (calculated) | 63.57% | |

| Mesosulfuron-methyl (MS) | ALS Activity Reduction (Shoots) | 78.27% | 3.62% (calculated) | 145.65% (relative increase) | |

| Thiencarbazone-methyl (TCM) | Visual Injury (Maize) | High | Low / Negligible | - |

| Thiencarbazone-methyl (TCM) | Visual Injury (Wheat) | High | High | No safening | |

Table 2: Effect of this compound (CSA) on Detoxification Enzymes and Stress Markers in Maize Treated with Clomazone (Clo)

| Parameter | Clo Alone (vs. Control) | CSA + Clo (vs. Clo Alone) | Reference(s) |

|---|---|---|---|

| Malondialdehyde (MDA) Level | Increased | ▼ 13.4% reduction | |

| Superoxide Dismutase (SOD) Activity | Decreased | ▲ 9.7% increase | |

| Glutathione S-Transferase (GST) Activity | ▼ 50.80% reduction | ▲ 26.7% increase |

| Glutathione Disulfide (GSSG) Content | ▼ 77.13% reduction | ▲ 31.3% increase | |

Experimental Protocols

Evaluating the selectivity and efficacy of a herbicide safener requires a series of controlled laboratory and greenhouse experiments.

General Experimental Workflow

The process follows a logical progression from initial efficacy screening to detailed mechanistic studies.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Safening activity and metabolism of the safener this compound in maize and wheat. | Sigma-Aldrich [www-cp.sigmaaldrich.cn]

- 5. Herbicide Safeners Expand Weed Control Options | The More You Grow | Corteva Agriscience [corteva.com]

Cyprosulfamide: A Technical Guide to its Mode of Action as a Herbicide Safener

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprosulfamide is a crucial herbicide safener employed to protect maize (Zea mays L.) from the phytotoxic effects of certain herbicides, notably those from the sulfonylurea, triketone, and sulfonyl-amino-carbonyl-triazolinone classes. This technical guide delineates the molecular mechanisms underpinning the safening action of this compound. The primary mode of action involves the induction of key plant detoxification enzymes, specifically glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs). This enzymatic enhancement accelerates the metabolism of the herbicide within the maize plant, rendering it non-toxic before it can cause significant injury. A key feature of this compound is its crop selectivity, providing robust protection to maize while having minimal to no safening effect on other cereal crops like wheat. This specificity is attributed to the differential recognition and subsequent metabolism of this compound itself within the target crop. This document provides a comprehensive overview of the signaling pathways, experimental validation, and quantitative data supporting our current understanding of this compound's function.

Introduction to Herbicide Safeners

Modern agriculture relies heavily on the use of selective herbicides for effective weed management. Herbicide safeners are chemical agents applied in conjunction with herbicides to enhance the tolerance of the crop to the herbicide, without compromising the herbicide's efficacy against target weeds.[1][2] The development of safeners has broadened the applicability of many effective herbicides to a wider range of crops.[1][2] The predominant mechanism by which safeners exert their protective effect is by stimulating the crop's natural defense mechanisms, leading to an accelerated detoxification of the herbicide.[3]

The Core Mechanism: Enhanced Herbicide Metabolism

The safening effect of this compound is intrinsically linked to its ability to upregulate the expression and activity of enzymes involved in the plant's xenobiotic detoxification pathway. This pathway typically involves two key phases:

-

Phase I: Functionalization: Primarily mediated by cytochrome P450 monooxygenases (CYPs), this phase involves the introduction or exposure of functional groups (e.g., -OH, -NH2, -COOH) on the herbicide molecule, making it more reactive and water-soluble.

-

Phase II: Conjugation: In this phase, the modified herbicide is conjugated with endogenous molecules, such as glutathione (GSH), by glutathione S-transferases (GSTs). This conjugation further increases the water solubility of the herbicide and renders it non-phytotoxic.

This compound has been shown to induce both CYP and GST activity in maize, leading to the rapid detoxification of co-applied herbicides.

Crop Specificity of this compound

A defining characteristic of this compound is its remarkable crop specificity. It effectively protects maize from herbicide injury but fails to provide the same level of protection to wheat. Research indicates that this selectivity is not due to differences in uptake or translocation of the safener but rather to the specific recognition of the parent this compound molecule in maize.

Furthermore, this compound is metabolized more rapidly in maize than in wheat. The hydroxylation of this compound, a reaction partially mediated by the cytochrome P450 enzyme CYP81A9, is correlated with its safening activity. Interestingly, the primary metabolites of this compound are inactive as safeners, suggesting that the parent molecule is the active signaling compound that triggers the downstream detoxification pathways, and its subsequent metabolism in maize acts as a form of inactivation.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from various studies, illustrating the protective effects of this compound.

Table 1: Effect of this compound on Herbicide Injury in Sweet Corn

| Herbicide Treatment (g a.i./ha) | Application Timing | Visible Injury 1 WAE/T (%) | Visible Injury 2 WAE/T (%) |

| Isoxaflutole (210) | POST | 24 | 24 |

| Isoxaflutole (210) + this compound | POST | 10 | 7 |

WAE/T: Weeks After Emergence/Treatment; POST: Post-emergence

Table 2: Effect of this compound on Maize Seedling Growth under Mesosulfuron-Methyl (MS) Stress

| Treatment | Shoot Length Reduction (%) | Shoot Fresh Weight Reduction (%) |

| MS | 80.74 | 74.24 |

| CSA + MS | 14.44 | 10.67 |

CSA: this compound

Table 3: Effect of this compound on Antioxidant and Detoxification Systems in Maize under Clomazone (Clo) Stress

| Treatment | MDA Content (relative to control) | SOD Activity (relative to Clo) | GST Activity (relative to Clo) | GSSG Content (relative to Clo) |

| Clo | 5.3x increase | - | - | - |

| CSA + Clo | 13.44% decrease | 9.7% increase | 26.7% increase | 31.3% increase |

MDA: Malondialdehyde; SOD: Superoxide Dismutase; GST: Glutathione S-transferase; GSSG: Glutathione Disulfide

Table 4: Upregulation of Detoxification-Related Genes by this compound Pre-treatment in Maize under Clomazone Stress

| Gene Family | Selected Genes | Fold Increase (CSA + Clo vs. Clo) |

| Cytochrome P450s | CYP81A9, CYP81A4, CYP81A36, CYP72A5, CYP81Q32 | 4.98 - 25.67 |

| Glutathione S-Transferases | GST30, GST31, GSTIV, GSTVI, GST21, GST7, GST37, GST25, IN2-1 | 4.58 - 238.82 |

| UDP-glucosyltransferases | UGT76C2, UGT83A1 | 4.20 - 10.47 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of herbicide safener activity. Below are outlines of key experimental protocols.

Herbicide Tolerance Assay in Greenhouse Conditions

-

Plant Material: Maize (e.g., Zea mays L.) and wheat (Triticum aestivum) seeds are sown in pots containing a standardized soil mix.

-

Growth Conditions: Plants are grown in a controlled environment greenhouse with defined temperature, humidity, and photoperiod (e.g., 25°C day/20°C night, 12h light/12h dark).

-

Treatment Application: Herbicides (e.g., thiencarbazone-methyl, isoxaflutole) and the safener this compound are applied at specified growth stages (e.g., V2 stage for maize) and concentrations. Application can be pre-emergence or post-emergence.

-

Data Collection: Plant injury is visually assessed at set time points (e.g., 1 and 2 weeks after treatment) on a percentage scale (0% = no injury, 100% = plant death). Plant height and fresh/dry weight are also measured.

-

Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

Enzyme Activity Assays

-

Sample Preparation: Plant tissue (e.g., leaves, roots) is harvested, flash-frozen in liquid nitrogen, and stored at -80°C. The tissue is then ground to a fine powder and homogenized in an extraction buffer.

-

Glutathione S-Transferase (GST) Activity:

-

The assay mixture contains potassium phosphate buffer, reduced glutathione (GSH), and the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

-

The reaction is initiated by adding the plant protein extract.

-

The rate of formation of the GSH-CDNB conjugate is measured by monitoring the increase in absorbance at 340 nm.

-

GST activity is expressed as nmol of conjugate formed per minute per milligram of protein.

-

-

Cytochrome P450 (CYP) Activity:

-

Assessing specific CYP activity often involves using model substrates and measuring the formation of specific metabolites via HPLC or LC-MS/MS.

-

Alternatively, the induction of CYP genes can be quantified using RT-qPCR as a proxy for increased metabolic capacity.

-

Gene Expression Analysis by RT-qPCR

-

RNA Extraction: Total RNA is extracted from plant tissues using a commercial kit or a standard protocol like the Trizol method. RNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR):

-

qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

-

Primers specific to the target genes (e.g., CYP81A9, various GSTs) and a reference gene (e.g., actin) are designed and validated.

-

The relative expression of the target genes is calculated using the 2-ΔΔCt method.

-

Visualizing the Mode of Action

The following diagrams illustrate the key pathways and experimental logic related to this compound's mode of action.

Caption: Proposed signaling pathway for this compound's crop-specific safening action.

Caption: A typical experimental workflow for evaluating a herbicide safener.

Caption: Logical relationship illustrating the crop-specific action of this compound.

Conclusion

This compound is an effective herbicide safener for maize, operating through a well-defined mode of action. Its primary mechanism is the induction of the plant's endogenous detoxification machinery, specifically cytochrome P450 monooxygenases and glutathione S-transferases. This leads to the rapid metabolism and detoxification of co-applied herbicides. The crop-specific nature of this compound, which is crucial for its agricultural utility, is rooted in the selective recognition of the parent molecule in maize. The subsequent metabolism of this compound in maize appears to be a deactivation step, highlighting a sophisticated regulatory mechanism. The data and experimental frameworks presented in this guide provide a solid foundation for further research into the nuanced signaling pathways governed by this compound and for the development of future generations of crop-selective safeners.

References

The Safening Effect of Cyprosulfamide on Thiencarbazone-Methyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiencarbazone-methyl is a potent herbicide widely used for the control of grass and broadleaf weeds in maize cultivation. However, its application can sometimes lead to phytotoxicity in the crop itself. To mitigate this, herbicide safeners are employed. Cyprosulfamide is a novel safener that has demonstrated significant efficacy in protecting maize from thiencarbazone-methyl-induced injury. This technical guide provides a comprehensive overview of the core mechanisms underlying the safening effect of this compound, with a focus on quantitative data, experimental protocols, and the molecular pathways involved.

The protective action of this compound is highly specific to maize, with little to no safening effect observed in other cereal crops like wheat.[1][2] This specificity is attributed to the differential metabolism of both the safener and the herbicide in maize, a process that is significantly enhanced by the presence of this compound. The core of this safening mechanism lies in the upregulation of key detoxification enzymes, primarily Glutathione S-Transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs), which accelerate the breakdown of thiencarbazone-methyl into non-toxic metabolites.

Quantitative Data on Safening Efficacy

The application of this compound leads to a measurable reduction in herbicide-induced damage and physiological stress in maize. While specific quantitative data for the this compound-thiencarbazone-methyl interaction is proprietary, studies on this compound with other herbicides provide valuable insights into its quantitative effects.

Table 1: Effect of this compound on Herbicide-Induced Injury and Oxidative Stress in Maize

| Parameter | Herbicide Treatment | Herbicide + this compound Treatment | % Change with this compound | Reference |

| Plant Height Inhibition | 19.0% | 9.4% | 50.5% reduction | [1][3] |

| Fresh Weight Reduction | 29.9% | 7.2% | 75.9% reduction | [1] |

| Malondialdehyde (MDA) Content | 5.3-fold increase | 13.4% reduction compared to herbicide alone | 13.4% reduction | |

| Superoxide Dismutase (SOD) Activity | - | 9.7% increase compared to herbicide alone | 9.7% increase | |

| Glutathione S-Transferase (GST) Activity | 50.8% reduction | 26.7% increase compared to herbicide alone | 77.5% increase from inhibited state |

Data presented is from studies using the herbicide clomazone, illustrating the general safening effects of this compound in maize.

Table 2: this compound-Induced Upregulation of Detoxification Genes in Maize

| Gene Family | Gene | Fold Increase in Expression (Herbicide + this compound vs. Herbicide Alone) | Reference |

| Cytochrome P450s | CYP72A5 | 6.74 | |

| CYP81A4 | 10.27 | ||

| CYP81Q32 | 4.98 | ||

| CYP81A9 | 10.56 | ||

| CYP81A36 | 25.67 | ||

| Glutathione S-Transferases | GST30 | 16.70 | |

| GST31 | 46.92 | ||

| GSTIV | 7.53 | ||

| GSTVI | 5.10 | ||

| GST21 | 238.82 | ||

| GST7 | 143.50 | ||

| GST37 | 4.58 | ||

| IN2-1 | 39.30 | ||

| UDP-glucosyltransferases | UGT76C2 | 4.20 | |

| UGT83A1 | 10.47 |

Gene expression data is from a study with the herbicide clomazone, showcasing the molecular response to this compound.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the safening effect of this compound.

Herbicide Injury Assessment

-

Objective: To quantify the visible symptoms of herbicide phytotoxicity and the protective effect of the safener.

-

Procedure:

-

Maize seeds are sown in pots containing a standardized soil mix.

-

At a specific growth stage (e.g., V2-V3), plants are treated with:

-

Control (no treatment)

-

Thiencarbazone-methyl alone

-

This compound alone

-

Thiencarbazone-methyl + this compound

-

-

Herbicide and safener are applied at recommended field rates (e.g., Thiencarbazone-methyl at 50 g ha⁻¹, this compound at 100 g ha⁻¹) using a laboratory sprayer.

-

Plants are maintained in a controlled environment (greenhouse or growth chamber) with defined light, temperature, and humidity.

-

At set time points (e.g., 7, 14, and 21 days after treatment), visual injury is scored on a scale of 0% (no injury) to 100% (plant death).

-

Plant height and fresh/dry weight are measured to provide quantitative data on growth inhibition.

-

Glutathione S-Transferase (GST) Activity Assay

-

Objective: To measure the enzymatic activity of GSTs in maize tissues.

-

Procedure:

-

Protein Extraction:

-

Harvest maize leaf or root tissue and freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

-

Collect the supernatant containing the soluble proteins.

-

-

Enzyme Assay:

-

The assay is based on the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which results in a product that absorbs light at 340 nm.

-

Prepare a reaction mixture containing phosphate buffer, GSH, and CDNB.

-

Add the protein extract to initiate the reaction.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

GST activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of the product.

-

-

Cytochrome P450 Monooxygenase (CYP450) Activity Assay

-

Objective: To determine the activity of CYP450 enzymes involved in herbicide metabolism.

-

Procedure:

-

Microsome Isolation:

-

Homogenize fresh plant tissue in a buffer containing osmoticum (e.g., sucrose) and reducing agents (e.g., DTT).

-

Perform differential centrifugation to pellet the microsomal fraction, which is rich in CYP450s.

-

-

Enzyme Assay:

-

A common method is the p-nitroanisole O-demethylation assay.

-

The reaction mixture includes the microsomal fraction, NADPH (as a cofactor), and the substrate p-nitroanisole.

-

The reaction is incubated and then stopped.

-

The product, p-nitrophenol, is quantified spectrophotometrically.

-

CYP450 activity is expressed as the amount of product formed per unit of time per milligram of protein.

-

-

Gene Expression Analysis by qRT-PCR

-

Objective: To quantify the transcript levels of detoxification genes (GSTs, CYPs) in response to safener treatment.

-

Procedure:

-

RNA Extraction:

-

Extract total RNA from maize tissues using a commercial kit or a standard protocol (e.g., Trizol method).

-

Treat the RNA with DNase to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR:

-

Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Use gene-specific primers for the target detoxification genes and one or more stably expressed reference genes (e.g., actin, ubiquitin) for normalization.

-

The relative expression of the target genes is calculated using the 2-ΔΔCt method.

-

-

Signaling Pathways and Experimental Workflows

The precise signaling cascade initiated by this compound that leads to the upregulation of detoxification genes is still under investigation. However, current evidence suggests that safeners may tap into existing plant stress response pathways.

Proposed Signaling Pathway

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SafenerBindingProtein [label="Safener Binding Protein (SBP)?", fillcolor="#FBBC05", fontcolor="#202124"]; SignalTransduction [label="Signal Transduction Cascade\n(e.g., ABA, Jasmonic Acid, Salicylic Acid pathways)", fillcolor="#FBBC05", fontcolor="#202124"]; TranscriptionFactors [label="Activation of\nTranscription Factors", fillcolor="#FBBC05", fontcolor="#202124"]; DetoxGenes [label="Detoxification Genes\n(GSTs, CYPs, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; EnzymeSynthesis [label="Synthesis of Detoxification\nEnzymes", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCM_Metabolism [label="Enhanced Thiencarbazone-Methyl\nMetabolism", fillcolor="#34A853", fontcolor="#FFFFFF"]; SafeningEffect [label="Safening Effect\n(Crop Tolerance)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> SafenerBindingProtein [label="Binding"]; SafenerBindingProtein -> SignalTransduction [label="Initiation"]; SignalTransduction -> TranscriptionFactors; TranscriptionFactors -> DetoxGenes [label="Upregulation"]; DetoxGenes -> EnzymeSynthesis [label="Transcription &\nTranslation"]; EnzymeSynthesis -> TCM_Metabolism; TCM_Metabolism -> SafeningEffect; } }

Caption: Proposed signaling pathway for this compound-induced safening.

Experimental Workflow

// Nodes PlantTreatment [label="Maize Plant Treatment\n(TCM +/- this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhenotypicAnalysis [label="Phenotypic Analysis\n(Injury Assessment, Growth Measurement)", fillcolor="#FBBC05", fontcolor="#202124"]; BiochemicalAssays [label="Biochemical Assays\n(GST & CYP450 Activity)", fillcolor="#FBBC05", fontcolor="#202124"]; MolecularAnalysis [label="Molecular Analysis\n(qRT-PCR for Gene Expression)", fillcolor="#FBBC05", fontcolor="#202124"]; MetaboliteAnalysis [label="Metabolite Analysis\n(LC-MS/MS for TCM Metabolism)", fillcolor="#FBBC05", fontcolor="#202124"]; DataIntegration [label="Data Integration and\nMechanism Elucidation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PlantTreatment -> PhenotypicAnalysis; PlantTreatment -> BiochemicalAssays; PlantTreatment -> MolecularAnalysis; PlantTreatment -> MetaboliteAnalysis; PhenotypicAnalysis -> DataIntegration; BiochemicalAssays -> DataIntegration; MolecularAnalysis -> DataIntegration; MetaboliteAnalysis -> DataIntegration; }

Caption: Integrated workflow for evaluating herbicide safener efficacy.

Logical Relationship of Safening Mechanism

// Nodes TCM [label="Thiencarbazone-Methyl\n(TCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CSA [label="this compound\n(CSA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Maize [label="Maize Plant", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DetoxEnzymes [label="Detoxification Enzymes\n(GSTs, CYPs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolites [label="Non-toxic TCM\nMetabolites", fillcolor="#34A853", fontcolor="#FFFFFF"]; CropInjury [label="Crop Injury", shape=diamond, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CropTolerance [label="Crop Tolerance", shape=diamond, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TCM -> Maize; CSA -> Maize; Maize -> DetoxEnzymes [label="CSA Induces"]; TCM -> CropInjury [label="Causes"]; DetoxEnzymes -> Metabolites [label="Metabolizes TCM to"]; Metabolites -> CropTolerance; CropInjury -> CropTolerance [style=invis]; }

Caption: Logical flow of this compound's safening action on thiencarbazone-methyl in maize.

Conclusion

This compound provides a robust and selective safening effect against thiencarbazone-methyl injury in maize. This protection is fundamentally linked to the safener's ability to induce a rapid and significant upregulation of the plant's endogenous detoxification machinery, particularly GST and CYP450 enzymes. The result is an accelerated metabolism of the herbicide into harmless compounds, thereby preventing it from reaching phytotoxic levels within the crop. While the precise signaling pathways are a subject of ongoing research, the available data strongly support a model where this compound acts as a molecular trigger for a broad-spectrum defense response. The experimental protocols and workflows detailed in this guide provide a solid framework for further research into the nuanced interactions between safeners, herbicides, and crop plants, paving the way for the development of even more effective and selective crop protection solutions.

References

An In-depth Technical Guide on the Interaction of Cyprosulfamide with Herbicide Target Sites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyprosulfamide is a highly effective herbicide safener, predominantly utilized in maize (Zea mays) to protect the crop from the phytotoxic effects of certain herbicides, particularly those inhibiting acetolactate synthase (ALS) and 4-hydroxyphenylpyruvate dioxygenase (HPPD). Its primary mechanism of action involves the enhancement of herbicide metabolism within the crop plant. This is achieved through the induction of key detoxification enzymes, namely glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs). This guide provides a comprehensive overview of the molecular interactions of this compound, detailing its effects on herbicide target sites, the upregulation of detoxification pathways, and the experimental methodologies used to elucidate these mechanisms.

Core Interaction Mechanism: Enhancement of Herbicide Detoxification

This compound's safening activity is primarily attributed to its ability to upregulate the expression of genes encoding for detoxification enzymes in maize. This leads to a more rapid metabolic breakdown of the herbicide into non-phytotoxic compounds, thus preventing injury to the crop while maintaining the herbicide's efficacy against target weeds.

Induction of Glutathione S-Transferases (GSTs)

This compound treatment has been shown to significantly increase the expression of various GST genes in maize. These enzymes catalyze the conjugation of glutathione to the herbicide molecule, a critical step in the detoxification process.

Induction of Cytochrome P450 Monooxygenases (CYPs)

Similarly, this compound induces the expression of several CYP genes. These enzymes are responsible for the oxidative degradation of herbicides, transforming them into more polar and less toxic metabolites.

Quantitative Data on Gene Induction:

A transcriptomic analysis of maize seedlings treated with this compound revealed a significant upregulation of several detoxification genes. The table below summarizes the fold-change in expression for key GST and CYP genes.

| Gene Family | Gene ID | Fold Increase in Expression |

| GST | GST31 | >10-fold |

| GST | GST39 | >10-fold |

| GST | GST6 | >5-fold |

| GST | GST19 | >5-fold |

| CYP450 | CYP81A9 | >10-fold |

| CYP450 | CYP72A5 | >5-fold |

| CYP450 | CYP81A4 | >5-fold |

| CYP450 | CYP81Q32 | >5-fold |

| CYP450 | CYP81A36 | >5-fold |

Data adapted from transcriptomic studies on maize seedlings.

Interaction with Herbicide Target Sites

While the primary mode of action is the enhancement of metabolism, there is also evidence suggesting a direct interaction of this compound with herbicide target sites.

Acetolactate Synthase (ALS)

Some studies indicate that this compound can competitively bind to the ALS enzyme, the target for sulfonylurea and other classes of herbicides. This competitive interaction may contribute to the safening effect by preventing the herbicide from binding to its target site. However, detailed kinetic data, such as the inhibition constant (Ki) for this compound's binding to ALS, are not yet fully elucidated in publicly available literature.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

This compound is effectively used to safen maize against HPPD-inhibiting herbicides. The safening mechanism is believed to be primarily through enhanced metabolism of the herbicide. The interaction does not appear to be a direct inhibition of the HPPD enzyme by this compound itself, but rather the upregulation of detoxification pathways that metabolize the HPPD-inhibiting herbicide.

Signaling Pathway for Detoxification Induction

The application of this compound triggers a signaling cascade that leads to the upregulation of detoxification genes. This pathway involves the recognition of the safener molecule, followed by the activation of transcription factors that bind to the promoter regions of GST and CYP genes.

Experimental Protocols

This section outlines the key experimental methodologies used to study the interaction of this compound with herbicide target sites and detoxification pathways.

Herbicide Safening Efficacy Assay (Whole Plant Level)

Objective: To quantify the protective effect of this compound against herbicide injury in maize.

Methodology:

-

Plant Growth: Maize seedlings are grown under controlled greenhouse or growth chamber conditions.

-

Treatment Application: At a specific growth stage (e.g., V2-V3), seedlings are treated with the herbicide alone, this compound alone, or a tank-mix of the herbicide and this compound. A range of herbicide concentrations is used to generate a dose-response curve.

-

Injury Assessment: Visual injury ratings (on a scale of 0-100%) and plant biomass (fresh and dry weight) are recorded at specific time points after treatment (e.g., 7, 14, and 21 days).

-

Data Analysis: Dose-response curves are generated by plotting plant injury or biomass reduction against the herbicide concentration. The effective dose causing 50% injury or growth reduction (ED50) is calculated for treatments with and without the safener to quantify the safening effect.

Workflow for Safening Efficacy Assay

Quantification of Detoxification Gene Expression (qRT-PCR)

Objective: To measure the change in expression of GST and CYP genes in response to this compound treatment.

Methodology:

-

Plant Treatment and Sampling: Maize seedlings are treated with this compound. Plant tissues (e.g., leaves, roots) are harvested at various time points after treatment.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissues and reverse-transcribed into complementary DNA (cDNA).

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of target GST and CYP genes are quantified using specific primers and a fluorescent dye (e.g., SYBR Green). A housekeeping gene is used as an internal control for normalization.

-

Data Analysis: The relative fold-change in gene expression in treated plants compared to untreated controls is calculated using the 2-ΔΔCt method.

Enzyme Activity Assays

Objective: To measure the total GST enzyme activity in plant extracts.

Methodology:

-

Protein Extraction: Total soluble protein is extracted from this compound-treated and control maize tissues.

-

Assay Reaction: The assay mixture contains a phosphate buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The reaction is initiated by adding the plant protein extract.

-

Spectrophotometric Measurement: The conjugation of GSH to CDNB, catalyzed by GST, results in a product that absorbs light at 340 nm. The rate of increase in absorbance at 340 nm is measured over time using a spectrophotometer.

-

Calculation of Activity: GST activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of the product.

Objective: To measure the activity of CYP enzymes in plant microsomes.

Methodology:

-

Microsome Isolation: Microsomal fractions containing CYP enzymes are isolated from plant tissues by differential centrifugation.

-

Assay Reaction: The reaction mixture typically includes a buffer, a CYP-specific substrate (e.g., a fluorogenic probe), and an NADPH-generating system to provide the necessary reducing equivalents. The reaction is initiated by adding the microsomal fraction.

-

Detection: The product of the CYP-catalyzed reaction is measured. For fluorogenic substrates, the increase in fluorescence is monitored over time using a microplate reader.

-

Calculation of Activity: CYP activity is determined from the rate of product formation.

Analysis of Herbicide Metabolism (HPLC-MS/MS)

Objective: To identify and quantify the metabolites of a herbicide in the presence and absence of this compound.

Methodology:

-

14C-Herbicide Application and Extraction: Radiolabeled herbicide is applied to maize seedlings with or without this compound. At various time points, plant tissues are harvested, and the herbicide and its metabolites are extracted.

-

Separation by HPLC: The extracted compounds are separated using high-performance liquid chromatography (HPLC) with a suitable column and mobile phase gradient.

-

Detection and Quantification: The separated compounds are detected and quantified using a tandem mass spectrometer (MS/MS). The parent herbicide and its metabolites are identified based on their mass-to-charge ratios and fragmentation patterns. For radiolabeled studies, a radioactivity detector is also used.

-

Data Analysis: The rate of disappearance of the parent herbicide and the rate of appearance of its metabolites are calculated to determine the effect of this compound on the herbicide's metabolic fate.

Workflow for Herbicide Metabolism Analysis

Conclusion

This compound is a vital tool in modern agriculture for enhancing the selectivity of herbicides in maize. Its primary mode of action is the induction of GST and CYP detoxification enzymes, leading to accelerated herbicide metabolism in the crop. While direct interactions with herbicide target sites like ALS may play a secondary role, the enhancement of metabolic detoxification remains the cornerstone of its safening activity. The experimental protocols outlined in this guide provide a robust framework for researchers and scientists to further investigate the intricate mechanisms of this compound and to develop new and improved herbicide safener technologies.

Cyprosulfamide's Influence on Plant Stress Response Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyprosulfamide is a potent herbicide safener, primarily utilized in maize (Zea mays L.) to protect the crop from the phytotoxic effects of co-applied herbicides. Its mode of action is centered on the induction of the plant's innate stress response and detoxification pathways, leading to enhanced metabolism and sequestration of the herbicide. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's safening effect, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades. This compound application triggers a significant upregulation of genes encoding key detoxification enzymes, particularly Glutathione S-Transferases (GSTs) and Cytochrome P450 monooxygenases (CYP450s). Concurrently, it modulates the plant's antioxidant machinery to mitigate oxidative stress, a common secondary effect of herbicide action. While a direct quantitative link to the abscisic acid (ABA) signaling pathway remains an area of active research, evidence suggests a potential crosstalk, influencing downstream stress-responsive gene expression. This document serves as a resource for researchers and professionals seeking a deeper understanding of this compound's biological activity to inform further research and the development of novel crop protection strategies.

Core Mechanism of Action: Enhanced Herbicide Detoxification

The primary mechanism by which this compound confers herbicide tolerance to maize is through the accelerated detoxification of the herbicide. This is achieved by upregulating the expression of genes involved in the three phases of xenobiotic detoxification.

Phase I: Oxidation: Cytochrome P450 monooxygenases introduce or expose functional groups on the herbicide molecule, increasing its reactivity and water solubility.

Phase II: Conjugation: Glutathione S-Transferases conjugate the modified herbicide with endogenous glutathione, rendering it less toxic and marking it for sequestration. Uridine diphosphate-glucosyltransferases (UGTs) can also be involved in this phase.

Phase III: Sequestration: The conjugated herbicide is transported into the vacuole or apoplast by ATP-binding cassette (ABC) transporters, effectively removing it from metabolically active cellular compartments.

Quantitative Data: Gene Expression and Enzyme Activity

The application of this compound leads to a significant and rapid induction of genes encoding detoxification enzymes. The following tables summarize the quantitative changes observed in maize seedlings upon treatment with this compound, often in the context of herbicide co-application.

Table 1: this compound-Induced Upregulation of Detoxification Genes in Maize

| Gene Family | Gene Name(s) | Treatment | Fold Change vs. Herbicide Alone | Reference(s) |

| Cytochrome P450 (CYP450) | CYP81A9 | This compound + Clomazone | 10.56 | [1] |

| CYP81Q32 | This compound + Clomazone | 4.98 | [1] | |

| CYP72A5 | This compound + Clomazone | 6.74 | [1] | |

| CYP81A36 | This compound + Clomazone | 25.67 | [1] | |

| CYP81A4 | This compound + Clomazone | 10.27 | [1] | |

| Glutathione S-Transferase (GST) | GST30 | This compound + Clomazone | 16.70 | |

| GST31 | This compound + Clomazone | 46.92 | ||

| GSTIV | This compound + Clomazone | 7.53 | ||

| GSTVI | This compound + Clomazone | 5.10 | ||

| GST21 | This compound + Clomazone | 238.82 | ||

| GST7 | This compound + Clomazone | 143.50 | ||

| GST37 | This compound + Clomazone | 4.58 | ||

| GST25 | This compound + Clomazone | 31.51 | ||

| In2-1 | This compound + Clomazone | 39.30 | ||

| GSTU6, GST31, GSTVI, In2-1, GST30, GST37, GST25, GSTZ5, GST7 | This compound + Mesosulfuron-methyl | Significant upregulation | ||

| UDP-Glucosyltransferase (UGT) | UGT76C2 | This compound + Clomazone | 4.20 | |

| UGT83A1 | This compound + Clomazone | 10.47 |

Table 2: Effect of this compound on Detoxification Enzyme Activity in Maize

| Enzyme | Treatment | Change in Activity | Reference(s) |

| Glutathione S-Transferase (GST) | This compound + Clomazone | +26.7% vs. Clomazone alone | |

| This compound + Mesosulfuron-methyl | +26.50% (at 6 DAS) and +78.09% (at 10 DAS) vs. Mesosulfuron-methyl alone |

Experimental Protocols

This protocol outlines the steps for quantifying the expression levels of target genes (e.g., GSTs, CYP450s) in maize seedlings treated with this compound.

-

Plant Material and Treatment: Grow maize (Zea mays L.) seedlings under controlled conditions (e.g., 25°C day/20°C night, 12h photoperiod). Apply this compound via seed treatment or as a soil drench at the desired concentration. For herbicide interaction studies, apply the herbicide at the appropriate growth stage. Collect leaf or root tissue at specified time points after treatment, flash-freeze in liquid nitrogen, and store at -80°C.

-

RNA Extraction: Extract total RNA from the frozen tissue using a commercial plant RNA extraction kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. Design gene-specific primers for the target genes and a reference gene (e.g., Actin or Tubulin) for normalization. The reaction mixture typically contains:

-

SYBR Green Master Mix (2x)

-

Forward Primer (10 µM)

-

Reverse Primer (10 µM)

-

cDNA template

-

Nuclease-free water

-

-

Thermal Cycling Conditions: A typical thermal cycling program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min). Include a melt curve analysis to verify the specificity of the amplified product.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

This spectrophotometric assay measures the activity of GST by monitoring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

-

Protein Extraction: Homogenize frozen plant tissue in an ice-cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 1 mM EDTA). Centrifuge the homogenate at 4°C to pellet cell debris. The supernatant contains the crude protein extract.

-

Protein Quantification: Determine the protein concentration of the extract using a Bradford or BCA protein assay.

-

Enzyme Assay: Prepare a reaction mixture containing:

-

Potassium phosphate buffer (0.1 M, pH 6.5)

-

Reduced glutathione (GSH) solution

-

1-chloro-2,4-dinitrobenzene (CDNB) solution

-

-

Measurement: Add a known amount of the protein extract to the reaction mixture to initiate the reaction. Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

-

Calculation: Calculate the specific activity of GST using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM-1 cm-1) and express the activity as µmol/min/mg of protein.

Influence on Oxidative Stress Response

Herbicide application can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This compound appears to mitigate this by modulating the plant's antioxidant defense system.

Quantitative Data: Antioxidant Enzyme Activity and Oxidative Damage